molecular formula C6H5O4- B3190031 2-Butynedioic acid, monoethyl ester CAS No. 38391-86-5

2-Butynedioic acid, monoethyl ester

Cat. No.: B3190031
CAS No.: 38391-86-5
M. Wt: 141.10 g/mol
InChI Key: KXFBGXZEKANBLZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butynedioic acid, monoethyl ester, also known as ethyl acetylenedicarboxylate, is an organic compound with the molecular formula C6H6O4. It is a derivative of acetylenedicarboxylic acid, where one of the carboxyl groups is esterified with ethanol. This compound is characterized by its crystalline solid form and is soluble in diethyl ether .

Scientific Research Applications

2-Butynedioic acid, monoethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butynedioic acid, monoethyl ester typically involves the esterification of acetylenedicarboxylic acid with ethanol. One common method is the Fischer esterification, where acetylenedicarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the product may involve distillation and recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Butynedioic acid, monoethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Butynedioic acid, monoethyl ester involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various derivatives. Additionally, the triple bond in the acetylenic moiety can participate in cycloaddition reactions, forming cyclic compounds. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which activate the triple bond towards nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butynedioic acid, monoethyl ester is unique due to its acetylenic triple bond, which imparts distinct reactivity compared to its analogs with double bonds or different ester groups. This unique structure allows it to participate in a wider range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

4-ethoxy-4-oxobut-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-2-10-6(9)4-3-5(7)8/h2H2,1H3,(H,7,8)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFBGXZEKANBLZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90784362
Record name 4-Ethoxy-4-oxobut-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90784362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38391-86-5
Record name 4-Ethoxy-4-oxobut-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90784362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butynedioic acid, monoethyl ester
Reactant of Route 2
Reactant of Route 2
2-Butynedioic acid, monoethyl ester
Reactant of Route 3
Reactant of Route 3
2-Butynedioic acid, monoethyl ester
Reactant of Route 4
Reactant of Route 4
2-Butynedioic acid, monoethyl ester
Reactant of Route 5
Reactant of Route 5
2-Butynedioic acid, monoethyl ester
Reactant of Route 6
2-Butynedioic acid, monoethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.